Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-6-Carboxylate is a complex organic compound that belongs to the class of pyrazolo[1,5-a][1,4]diazepines. This compound features a unique bicyclic structure that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The systematic name reflects its molecular structure and functional groups, indicating the presence of a methyl ester and a benzyl substituent.
This compound is classified under pyrazolo compounds, specifically as a diazepine derivative. It is synthesized from readily available precursors such as methyl pyrazole 3,5-dicarboxylate. The compound's synthesis and characterization have been documented in various scientific publications and databases, emphasizing its relevance in drug discovery and development.
The synthesis of Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-6-Carboxylate typically involves several key steps:
The molecular formula of Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-6-Carboxylate is , with a molecular weight of approximately 285.34 g/mol.
COC(=O)C1CCN2C(=CC=N2)CN1CC3=CC=CC=C3
This structure features a fused bicyclic system with a carboxylate group that contributes to its reactivity and solubility properties .
Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-6-Carboxylate can participate in various chemical reactions:
The outcomes of these reactions depend on the specific reagents and conditions employed during the processes .
The mechanism of action for Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-6-Carboxylate primarily involves its interaction with biological targets such as enzymes and receptors. It is known to inhibit specific enzymes and modulate receptor activity within various biological pathways. This modulation can lead to significant effects on cell signaling and metabolic processes relevant to therapeutic applications in oncology and neurology .
Property | Value |
---|---|
Molecular Formula | C16H19N3O2 |
Molecular Weight | 285.34 g/mol |
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
Flash Point | Not applicable |
These properties indicate that Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-6-Carboxylate is likely a solid at room temperature with potential solubility in organic solvents due to its ester functionality .
Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-6-Carboxylate has several scientific applications:
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3